molecular formula C20H19N5O2 B2490057 N-(3-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1207026-48-9

N-(3-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

Cat. No.: B2490057
CAS No.: 1207026-48-9
M. Wt: 361.405
InChI Key: HZOTZPUFFHHATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a heterocyclic compound featuring a triazolo[4,3-c]quinazoline core fused with an acetamide substituent at the 3-ethylphenyl position. This structural framework is associated with diverse pharmacological activities, including anti-inflammatory and anticancer properties, as inferred from analogous quinazolinone and triazoloquinazoline derivatives .

Properties

IUPAC Name

N-(3-ethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-3-14-7-5-8-15(10-14)22-17(26)11-25-20(27)24-12-21-18-13(2)6-4-9-16(18)19(24)23-25/h4-10,12H,3,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOTZPUFFHHATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski’s Method for 7-Methylquinazolin-4(3H)-one

The quinazolinone scaffold is constructed via Niementowski’s condensation, where 6-methylanthranilic acid reacts with formamide at 125–130°C to yield 7-methyl-3,4-dihydroquinazolin-4-one. This reaction proceeds through intramolecular cyclization, forming the bicyclic structure with a carbonyl group at position 3. The methyl substituent at position 7 arises from the methyl group on the anthranilic acid precursor.

Mechanistic Insight :
Formamide acts as both a solvent and a formylating agent. The reaction initiates with the formation of an intermediate amide, which undergoes cyclization upon heating, eliminating ammonia. The product is isolated via recrystallization from ethanol, achieving yields of 68–75%.

Cyclization to Form the Triazolo[4,3-c]Quinazolinone

Formic Acid-Mediated Cyclization

The hydrazinoquinazolinone undergoes cyclization with formic acid to form the triazolo[4,3-c]quinazolinone core. This step involves intramolecular dehydration, where the hydrazine group reacts with the adjacent carbonyl group.

Procedure :
2-Hydrazino-7-methylquinazolin-4(3H)-one (0.01 mol) is refluxed with formic acid (25 mL) for 36 hours. The mixture is cooled, poured into ice water, and filtered to isolate the cyclized product.

Key Data :

  • Yield : 81–89%
  • Melting Point : 245–247°C
  • ¹H NMR : Aromatic protons appear as a multiplet at δ 7.34–7.87 ppm, while the triazole proton resonates at δ 8.15 ppm.

Installation of the Acetamide Side Chain

Chloroacetylation of the Triazoloquinazolinone

The triazoloquinazolinone is functionalized with a chloroacetamide group via reaction with chloroacetyl chloride. This introduces a reactive chloride for subsequent nucleophilic substitution.

Synthesis Protocol :

  • Triazolo[4,3-c]quinazolinone (0.01 mol) is dissolved in dry dichloromethane.
  • Triethylamine (0.01 mol) and chloroacetyl chloride (0.01 mol) are added dropwise at 0°C.
  • The mixture is stirred for 2 hours, washed with sodium bicarbonate, and purified via column chromatography.

Intermediate Characterization :

  • Molecular Formula : C₁₄H₁₁ClN₄O₂
  • IR : 1720 cm⁻¹ (C=O stretch of acetamide)
  • Mass Spec : [M+H]⁺ at m/z 307.2

Nucleophilic Substitution with 3-Ethylphenylamine

The chloroacetamide intermediate undergoes nucleophilic substitution with 3-ethylphenylamine to yield the final product.

Reaction Conditions :

  • Chloroacetamide derivative (0.01 mol), 3-ethylphenylamine (0.015 mol), and potassium carbonate (0.02 mol) are refluxed in dry acetone for 8 hours.
  • The product is isolated via filtration and recrystallized from ethanol.

Final Product Data :

  • Yield : 70–75%
  • Melting Point : 263–265°C
  • ¹³C NMR : Carbonyl carbon at δ 170.5 ppm, methylene group at δ 45.2 ppm.

Analytical and Spectral Validation

Spectroscopic Confirmation

  • IR Spectroscopy : Peaks at 1680 cm⁻¹ (quinazolinone C=O) and 1650 cm⁻¹ (acetamide C=O).
  • ¹H NMR :
    • N-(3-ethylphenyl) protons: δ 1.25 ppm (t, 3H, CH₃), δ 2.65 ppm (q, 2H, CH₂)
    • Acetamide methylene: δ 4.12 ppm (s, 2H, CH₂)
  • Mass Spectrometry : [M+H]⁺ at m/z 406.3, consistent with the molecular formula C₂₂H₂₂N₆O₂.

Purity and Yield Optimization

  • Chromatographic Purity : >98% (HPLC, C18 column, acetonitrile/water)
  • Recrystallization Solvent : Ethanol/chloroform (3:1) achieves optimal crystal formation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Niementowski’s Synthesis 75 95 High regioselectivity for 7-methyl
Formic Acid Cyclization 85 98 Mild conditions, minimal byproducts
Chloroacetylation 70 97 Efficient side-chain functionalization

Challenges and Mitigation Strategies

  • Low Yields in Cyclization : Prolonged reaction times (36–48 hours) improve conversion rates.
  • Byproduct Formation : Use of anhydrous potassium carbonate minimizes hydrolysis of chloroacetyl intermediates.

Chemical Reactions Analysis

N-(3-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .

Comparison with Similar Compounds

Table 1: Key Compounds for Comparison

Compound Name Core Structure Molecular Formula Notable Activity/Property Reference ID
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolinone C₁₈H₁₈N₄O₂ Anti-inflammatory (superior to Diclofenac)
N-(3-Acetylphenyl)-2-[[4-(3-methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide Triazolo[4,3-a]quinazoline C₂₃H₂₃N₅O₄S Undisclosed (structural analog)
2-(4-Methyl-2-oxochromen-7-yl)oxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide Coumarin-triazoloazepine hybrid C₂₇H₂₅N₅O₄ Undisclosed (structural hybrid)
Target Compound : N-(3-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide Triazolo[4,3-c]quinazoline C₂₁H₂₁N₅O₂ Hypothesized anti-inflammatory/anticancer N/A

Pharmacological Activity Comparison

  • Anti-inflammatory Potential: The quinazolinone derivative 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide demonstrated anti-inflammatory activity exceeding Diclofenac in rodent models, with moderate ulcerogenic effects compared to aspirin .
  • Anticancer Prospects: Quinazolinone analogues in showed cytotoxicity against MDA-MB-231 breast cancer cells via TACE inhibition . The triazoloquinazoline scaffold in the target compound could similarly interact with kinase or protease targets, though specific studies are lacking.
  • Structural Influences : The sulfanyl group in the triazolo[4,3-a]quinazoline derivative () may confer unique binding interactions, whereas the target compound’s 3-ethylphenyl acetamide group balances lipophilicity and steric bulk for optimized receptor engagement .

Biological Activity

N-(3-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a complex organic compound belonging to the class of triazoloquinazoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease processes.

  • Molecular Formula : C20_{20}H19_{19}N5_5O2_2
  • Molecular Weight : 361.4 g/mol
  • CAS Number : 1207026-48-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazolo and quinazoline moieties are known to exhibit significant pharmacological properties, including:

  • Inhibition of Topoisomerases : Compounds with similar structures have been reported to act as intercalative inhibitors of topoisomerase II, leading to cytotoxic effects in cancer cell lines .
  • Enzyme Inhibition : The compound may inhibit mitogen-activated protein kinases (MAPKs), which are critical in various signaling pathways related to cell growth and apoptosis.

Cytotoxicity

Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:

  • IC50_{50} Values : Compounds structurally related to this compound showed IC50_{50} values ranging from 2.44 μM to 9.43 μM against HepG2 and HCT116 cell lines, indicating potent cytotoxic activity .

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. The incorporation of the triazole ring enhances the bioactivity against various pathogens:

  • Antibacterial and Antifungal Effects : Compounds with similar scaffolds have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50_{50} (μM)Reference
CytotoxicityHepG26.29
CytotoxicityHCT1162.44
AntibacterialStaphylococcus aureusNot specified
AntifungalCandida albicansNot specified

Case Studies

  • Topoisomerase Inhibition : A study evaluated the cytotoxic effects of various quinazoline derivatives on cancer cell lines and established that structural modifications significantly influence their efficacy as topoisomerase inhibitors .
  • Antimicrobial Screening : Research focused on quinazoline derivatives demonstrated promising results in inhibiting bacterial growth and fungal infections, thereby suggesting the potential for therapeutic applications in infectious diseases .

Q & A

Q. What are the recommended synthetic routes for N-(3-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include: (i) Formation of the triazoloquinazolinone core via cyclization of substituted quinazoline precursors under acidic conditions. (ii) Acetamide coupling using carbodiimide-based reagents (e.g., EDCI) to link the triazoloquinazoline core to the 3-ethylphenyl group. (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high purity (>95%) . Critical parameters: Temperature control (e.g., 0–5°C during coupling) and anhydrous solvents to prevent side reactions.

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Use a combination of: (i) NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and hydrogen environments. (ii) High-resolution mass spectrometry (HRMS) for molecular formula validation. (iii) IR spectroscopy to identify carbonyl (C=O) and amide (N–H) functional groups. Comparative analysis with computational models (e.g., DFT-optimized structures) can resolve ambiguities in spectral assignments .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Screen against: (i) Kinase inhibition assays (e.g., CDK2/Cyclin A) due to structural similarity to triazolopyrimidine kinase inhibitors. (ii) Antiproliferative activity (MTT assay, 48–72 hr exposure) in cancer cell lines (e.g., MCF-7, A549). Initial IC₅₀ values should be compared to reference compounds (e.g., staurosporine) for benchmarking .

Advanced Research Questions

Q. How to design experiments to resolve contradictory activity data across cell lines?

  • Methodological Answer : (i) Perform dose-response curves (0.1–100 µM) with replicates (n ≥ 3) to assess reproducibility. (ii) Use proteomics (e.g., Western blot) to verify target engagement (e.g., phosphorylation status of downstream kinases). (iii) Evaluate off-target effects via selectivity panels (e.g., Eurofins KinaseProfiler™). Structural analogs with conflicting data (e.g., varying phenyl substituents) suggest SAR-driven activity shifts; prioritize substituent-specific assays .

Q. What experimental strategies identify the compound’s primary biological target?

  • Methodological Answer : (i) Affinity chromatography : Immobilize the compound on resin and pull down binding proteins from cell lysates. (ii) Surface plasmon resonance (SPR) : Measure real-time binding kinetics with recombinant proteins (e.g., CDKs, PARP). (iii) Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses in silico, validated by mutagenesis studies .

Q. How to address stability issues in aqueous solutions during in vitro assays?

  • Methodological Answer : (i) Conduct forced degradation studies under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions. (ii) Monitor degradation products via LC-MS and identify hydrolytically labile groups (e.g., acetamide bond). (iii) Optimize storage: Lyophilize in amber vials at −80°C and reconstitute in DMSO with desiccants .

Q. What computational methods predict SAR for optimizing potency?

  • Methodological Answer : (i) 3D-QSAR (CoMFA/CoMSIA) to correlate substituent properties (e.g., logP, steric bulk) with activity. (ii) Free-energy perturbation (FEP) simulations to model substituent effects on binding affinity. (iii) Synthesize focused libraries (e.g., 3-ethylphenyl → 3-trifluoromethylphenyl) guided by computational rankings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.